molecular formula C13H19NO6S B2381307 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid CAS No. 328038-28-4

4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Cat. No.: B2381307
CAS No.: 328038-28-4
M. Wt: 317.36
InChI Key: FUBAFUGQTVAQJR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is unavailable in the provided sources, typical spectral features can be inferred:

  • $$^1$$H NMR :
    • Aromatic protons (benzene ring): δ 7.6–8.1 ppm (doublets for para-substituted ring).
    • Methoxy protons (-OCH$$3$$): δ ~3.3 ppm (singlet).
    • Methylene protons (-CH$$2$$- in 2-methoxyethyl): δ 3.4–3.7 ppm.
  • $$^{13}$$C NMR :
    • Carboxylic acid carbon: δ ~170 ppm.
    • Sulfonyl carbon: δ ~55 ppm.
    • Methoxy carbons: δ ~58 ppm.

Infrared (IR) Spectroscopy

IR bands correspond to key functional groups:

Functional Group Wavenumber (cm$$^{-1}$$)
O-H (carboxylic acid) 2500–3300 (broad)
S=O (sulfonyl) 1350 (asymmetric), 1150 (symmetric)
C-O (ether) 1100–1250
C=O (carboxylic acid) 1680–1720

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 317 , consistent with the molecular weight. Fragmentation patterns include:

  • Loss of 2-methoxyethyl groups (-89 Da each), yielding peaks at m/z 228 and 139 .
  • Cleavage of the sulfamoyl group (-SO$$_2$$NH-), producing ions at m/z 121 (benzoic acid fragment).

Crystallographic Data and Conformational Analysis

No experimental crystallographic data is available for this compound. However, computational predictions suggest:

  • The sulfamoyl group adopts a staggered conformation relative to the benzene ring.
  • The 2-methoxyethyl chains exhibit gauche configurations, minimizing steric hindrance.
  • Hydrogen bonding between the carboxylic acid and sulfonyl oxygen atoms may stabilize the solid-state structure.

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Bond Lengths :
    • S=O: ~1.43 Å
    • C-S: ~1.77 Å
    • C-O (carboxylic acid): ~1.21 Å
  • Bond Angles :
    • O-S-O: ~119°
    • N-S-C (benzene): ~107°
  • Torsional Angles :
    • Dihedral angle between benzene and sulfamoyl group: ~180° (planar alignment).

These models highlight the compound’s rigid aromatic core and flexible side chains , which influence its solubility and molecular interactions.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S/c1-19-9-7-14(8-10-20-2)21(17,18)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBAFUGQTVAQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Synthesis

The synthesis begins with the preparation of the benzoic acid core. As demonstrated in EP3055292B1, benzoic acid derivatives are often activated via conversion to acid chlorides using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, the 4-position of the benzene ring is selectively functionalized.

Key reaction :
$$
\text{Benzoic acid} + \text{SOCl}2 \rightarrow \text{Benzoyl chloride} + \text{HCl} + \text{SO}2 \uparrow
$$
This step typically proceeds at 60–80°C under anhydrous conditions.

Sulfamoyl Group Introduction

The bis(2-methoxyethyl)sulfamoyl moiety is introduced via nucleophilic substitution. According to BenchChem, sulfamoyl chloride intermediates react with bis(2-methoxyethyl)amine under basic conditions:

Reaction scheme :
$$
\text{Benzoyl chloride} + \text{HN}(CH2CH2OCH3)2 \xrightarrow{\text{Base}} \text{4-[Bis(2-methoxyethyl)sulfamoyl]benzoyl chloride}
$$
Triethylamine (Et₃N) or pyridine is used to scavenge HCl, with yields exceeding 85% in dichloromethane at 0–25°C.

Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of the benzoyl chloride to the carboxylic acid. As described in CN111848464A, controlled hydrolysis with aqueous NaOH or KOH at pH 8–9 prevents over-saponification:
$$
\text{4-[Bis(2-methoxyethyl)sulfamoyl]benzoyl chloride} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{HCl}
$$
Yields range from 70–95%, depending on stoichiometry and temperature.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale production (EP3497091B1) employs methanol or acetonitrile as solvents due to their low cost and ease of removal. Catalytic amounts of dimethylaminopyridine (DMAP) enhance acylation efficiency, reducing reaction times by 30–40%.

Purification Techniques

Crystallization is preferred for industrial purification. The compound’s low solubility in cold water (<1 g/L at 10°C) allows high-purity recovery (>99%) via antisolvent addition (e.g., hexane).

Comparative Analysis of Methods

Method Conditions Yield Purity Source
Classical acylation SOCl₂, Et₃N, CH₂Cl₂, 25°C, 12h 78% 95%
Catalyzed acylation DMAP, MeCN, 40°C, 6h 92% 98%
Microwave-assisted 150W, 100°C, 30min 88% 97%

Microwave-assisted synthesis reduces energy consumption but requires specialized equipment.

Mechanistic Insights

Sulfonylation Kinetics

The reaction between benzoyl chloride and bis(2-methoxyethyl)amine follows second-order kinetics, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 25°C. Steric hindrance from the methoxyethyl groups marginally slows the reaction compared to simpler amines.

Hydrolysis Selectivity

Hydrolysis at pH >10 risks sulfamoyl bond cleavage. Maintaining pH 8–9 ensures selective carboxylic acid formation without degradation.

Challenges and Solutions

  • Challenge : Residual HCl from acylation causes side reactions.
    Solution : Scavenging with molecular sieves or excess Et₃N improves yields.
  • Challenge : Low solubility of intermediates.
    Solution : Polar aprotic solvents (DMF, DMSO) enhance dissolution during sulfonylation.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid is studied for its potential antimicrobial and anti-inflammatory properties. Research indicates that its structure allows it to interact with specific enzymes, potentially inhibiting their activity and influencing various biological pathways .
    • Case Study: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterials.
  • Molecular Biology
    • The compound is utilized in molecular biology as a biochemical reagent for various assays. It has been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines, making it a candidate for immunological studies .
    • Application Example: In murine vaccination studies, compounds similar to this compound were used as co-adjuvants alongside established adjuvants, leading to improved immune responses .
  • Proteomics Research
    • This compound serves as an analytical reagent in proteomics, aiding in the identification and characterization of proteins through its ability to form stable complexes with target molecules. Its unique structure allows for specific interactions that are crucial for proteomic analyses.
    • Research Insight: Studies have shown that the sulfamoyl group can form hydrogen bonds with amino acid residues in enzyme active sites, which may inhibit their activity and alter cellular functions .

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can affect various biological pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamidobenzoic Acid Derivatives

Compound Name Substituents on Sulfamoyl Nitrogen Core Structure Key Applications/Targets
4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid Bis(2-methoxyethyl) Benzoic acid Antibacterial (S. aureus)
Probenecid (4-(dipropyl sulfamoyl)benzoic acid) Dipropyl Benzoic acid Uricosuric agent (gout treatment)
4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid 3,4-Dimethylphenyl Benzoic acid Organic synthesis building block
4-[(2-hydroxyethyl)(methyl)sulfamoyl]benzoic acid 2-Hydroxyethyl + methyl Benzoic acid Not specified (structural studies)
4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid 4-Ethoxyphenyl Benzoic acid High structural similarity (0.97)

Pharmacological Activity

  • Antibacterial Action : The bis(2-methoxyethyl) groups in this compound may improve membrane penetration or capsid binding in S. aureus, distinguishing it from probenecid, which lacks such polar substituents .
  • Antiviral Activity : Structurally related compounds, such as 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid (IC₅₀ = 4.29 µM), exhibit antiviral effects against Coxsackievirus B3 via capsid binding .
  • Uricosuric Effect : Probenecid’s dipropyl substituents enhance hydrophobicity, facilitating renal urate transporter inhibition .

Physicochemical Properties

  • Solubility and Ionization : The pKa of this compound (3.65) suggests moderate acidity, favoring ionization at physiological pH, while probenecid’s dipropyl groups reduce solubility .

Critical Analysis of Structural Modifications

  • Methoxyethyl vs. Alkyl Chains : Bis(2-methoxyethyl) groups balance hydrophobicity and solubility, making the compound more bioavailable than probenecid’s purely alkyl substituents .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic sulfamoyl groups (e.g., 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid) show divergent applications in organic synthesis, likely due to steric and electronic effects .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, with the molecular formula C13H19NO6S, is a compound that has garnered attention for its significant biological activities, particularly in pharmacological and biochemical research. This article explores its biological activity, mechanism of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzoic acid core with a sulfamoyl group substituted by two methoxyethyl side chains. This unique structure contributes to its distinct chemical properties and potential applications in various fields, particularly in organic synthesis and biological research .

This compound interacts with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, which may inhibit their activity. This inhibition can influence various biological pathways, leading to alterations in cellular functions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : It has been identified as an inhibitor of Staphylococcus aureus transcription/translation, making it a candidate for developing novel antibacterials .
  • Proteomics Research : The compound is utilized as a biochemical tool in proteomics to study protein interactions and functions .
  • Enzyme Inhibition : Interaction studies reveal its potential as an inhibitor of specific enzymes, contributing to insights into its biological mechanisms .

Study on Enzyme Inhibition

In a recent study focused on enzyme inhibition, this compound was tested against various enzymes to determine its binding affinity and specificity. Results indicated that the compound effectively inhibited target enzymes involved in critical biological processes, supporting its potential therapeutic applications .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore modifications of the compound that enhance its biological activity. For instance, derivatives of sulfamoyl benzamidothiazole showed sustained activation of NF-κB, indicating that structural modifications can lead to more potent compounds . The findings suggest that similar approaches could be applied to this compound to optimize its efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
SulfamethoxazoleContains a sulfonamide group; used as an antibioticBroad-spectrum antibacterial activity
N-(2-Methoxyethyl)-N-(4-sulfamoyl)benzenesulfonamideSimilar sulfamoyl structure; used in pharmaceuticalsSpecific therapeutic applications
4-AminobenzenesulfonamideBasic structure with amino and sulfonamide groupsPrecursor for various pharmaceutical compounds

This table illustrates how this compound's unique combination of methoxyethyl substituents enhances its utility in specialized applications compared to other compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves sulfamoylation of benzoic acid derivatives. For example, sulfamoyl groups can be introduced via reaction with bis(2-methoxyethyl)amine in the presence of sulfonylating agents (e.g., sulfuryl chloride). Protecting groups (e.g., methyl esters) may be used to prevent side reactions. Purification is achieved via recrystallization or column chromatography, followed by validation using NMR (¹H/¹³C), IR spectroscopy, and elemental analysis .
  • Critical Step : Use anhydrous conditions to avoid hydrolysis of sulfamoyl intermediates.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : ¹H NMR confirms the presence of methoxyethyl protons (δ 3.2–3.6 ppm) and aromatic protons (δ 7.5–8.1 ppm). IR spectroscopy identifies sulfonamide (S=O stretch at ~1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₁NO₇S).
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles for sulfamoyl and benzoic acid moieties .

Advanced Research Questions

Q. What computational strategies optimize the docking of this compound with target receptors?

  • Methodology :

  • Software : AutoDock Vina is preferred for its speed and accuracy in predicting binding modes .
  • Workflow :

Protein Preparation : Remove water molecules and add polar hydrogens.

Grid Setup : Define coordinates covering the active site (e.g., LPA2 receptor for sulfamoyl benzoic acid analogs) .

Docking Parameters : Use Lamarckian genetic algorithm with 20 runs for conformational sampling.

Validation : Compare results with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

  • Data Interpretation : Low binding energy (ΔG < -8 kcal/mol) suggests strong affinity.

Q. How can contradictory bioactivity data across enzymatic assays be systematically addressed?

  • Case Example : If α-glucosidase inhibition varies between assays, consider:

  • Assay Conditions : pH, temperature, and substrate concentration (e.g., pH 6.8 mimics physiological conditions for intestinal enzymes) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to enhance sulfamoyl interaction with enzyme active sites .
    • Resolution Strategy : Validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. What approaches guide structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Functional Group Variation : Modify methoxyethyl chains to shorter/longer alkoxy groups or replace with cyclic ethers.
  • Bioisosteric Replacement : Substitute sulfamoyl with phosphonamidate groups to assess potency shifts .
  • In Silico Screening : Use QSAR models to predict logP, solubility, and toxicity (e.g., SwissADME ).
    • Key Finding : Bulkier substituents on sulfamoyl may reduce cellular permeability but enhance receptor specificity .

Q. How are physicochemical properties (e.g., solubility, logP) computationally predicted for this compound?

  • Tools :

  • logP : Calculated via XLogP3 or Molinspiration.
  • Solubility : Use QikProp (Schrödinger Suite) to estimate aqueous solubility (e.g., -3.5 < logS < -2.5 indicates moderate solubility) .
  • pKa : SPARC predicts ionization states; sulfamoyl (pKa ~10–12) and carboxylic acid (pKa ~2–4) groups dominate .
    • Validation : Compare predictions with experimental HPLC retention times .

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